molecular formula C13H20O4 B3130060 4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 340023-15-6

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3130060
CAS No.: 340023-15-6
M. Wt: 240.29 g/mol
InChI Key: ZFIIGRZPZQCDLJ-UHFFFAOYSA-N
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Description

4-(2-Methoxycarbonylethyl)bicyclo[222]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O4 It is characterized by a bicyclo[222]octane core structure with a methoxycarbonylethyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxycarbonylethyl group: This step involves the alkylation of the bicyclo[2.2.2]octane core with a methoxycarbonyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of new biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylcubanecarboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxycarbonylethyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3-methoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-17-10(14)2-3-12-4-7-13(8-5-12,9-6-12)11(15)16/h2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIGRZPZQCDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222506
Record name 1-Methyl 4-carboxybicyclo[2.2.2]octane-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340023-15-6
Record name 1-Methyl 4-carboxybicyclo[2.2.2]octane-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340023-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 4-carboxybicyclo[2.2.2]octane-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Methoxycarbony-vinyl)-bicyclo[2.2.2]octane-1-carboxylic acid benzyl ester (XX, Example 95, 35 g, 106.6 mmol) is dissolved in ethyl alcohol/water (9/1, 300 ml) and is placed in a Porter pressure bottle. Palladium on carbon (10%, 5 g) is added and the mixture is hydrogenated (65 psi) for 48 hr. The reaction mixture is filtered through a pad of celite and the combined filtrates were concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 3.58, 2.18, 1.74, 1.44 and 1.38.
Name
4-(2-Methoxycarbony-vinyl)-bicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
ethyl alcohol water
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid

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